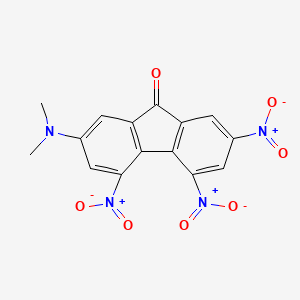

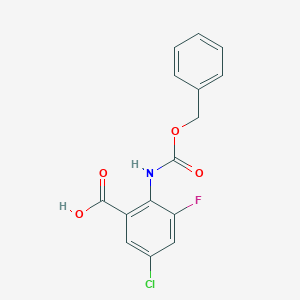

![molecular formula C20H25N3O4S2 B2614823 N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1211679-15-0](/img/structure/B2614823.png)

N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a thiophen-2-ylmethyl group, which suggests the presence of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “4-tosyl” part indicates a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) attached at the 4-position of the ring. The “1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide” part suggests a spirocyclic structure (two rings sharing a single atom) with oxygen and nitrogen atoms in the rings and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) at the 8-position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the carboxamide group could make it a candidate for reactions such as hydrolysis or reduction. The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques - Research has been conducted on the synthesis of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their derivatives, aiming at applications such as antihypertensive agents. These compounds have been synthesized with different substituents, showing that the structure-activity relationship is crucial for their biological activity. The methodologies include microwave-assisted synthesis and traditional cyclocondensation techniques, demonstrating the versatility of the spirocyclic scaffold in medicinal chemistry (Caroon et al., 1981) (Göktaş et al., 2012).

Antiviral and Antimicrobial Activities - Spirocyclic compounds, including diazaspiro[4.5]decane derivatives, have been evaluated for their antiviral activities against influenza A and B, as well as human coronavirus. Some of these compounds showed potent inhibitory effects, indicating their potential as antiviral agents. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions for antiviral potency (Apaydın et al., 2020).

Antihypertensive Properties - Spirocyclic derivatives have been investigated for their antihypertensive effects. The research includes the synthesis of spiro[4.5]decane systems with various substitutions, aiming to explore their potential as antihypertensive agents. These studies contribute to understanding how spirocyclic compounds can be optimized for cardiovascular applications (Clark et al., 1983).

Chemical Properties and Structural Analysis - Detailed structural analyses, including X-ray diffraction studies, have been performed on spirocyclic compounds to understand their molecular geometry, chemical reactivity, and potential interactions with biological targets. These studies provide insights into the design of new compounds with enhanced biological activities (Cakmak et al., 2022).

Radioprotective and Hepatoprotective Effects - Research on spirocyclic compounds also extends to evaluating their protective effects against radiation and liver injury. These studies indicate the potential of spirocyclic compounds in developing therapies for conditions related to oxidative stress and tissue damage (Shapiro et al., 1968).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-16-4-6-18(7-5-16)29(25,26)23-12-13-27-20(23)8-10-22(11-9-20)19(24)21-15-17-3-2-14-28-17/h2-7,14H,8-13,15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDJIGXGZPJPRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

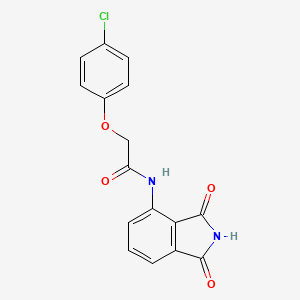

![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)

![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)

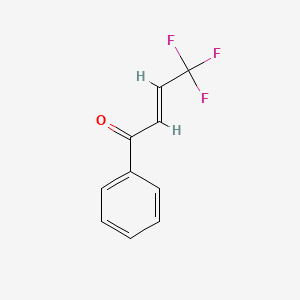

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

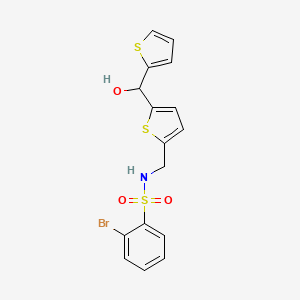

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)